molecular formula C14H15FN2O3 B2489128 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1707361-52-1

2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No. B2489128
CAS RN: 1707361-52-1
M. Wt: 278.283
InChI Key: USDFWSNLVJDTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid involves complex reactions that result in the formation of specific functional groups critical for the compound's activity. For instance, compounds like [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids show the importance of specific substitutions at particular positions to achieve desired activities, highlighting the synthesis's specificity and complexity (Shutske et al., 1982).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones, reveals the influence of specific functional groups on the compound's properties. The structure-activity relationship (SAR) studies show how variations in the molecular structure affect biological activity, emphasizing the compound's molecular configuration's role in its overall functionality (Selvam et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid or similar molecules often result in the formation or modification of functional groups that are pivotal for the compound's chemical behavior. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leading to various isomers illustrates the compound's reactivity and the significance of its chemical structure in determining its reaction pathways (Pujari et al., 1990).

Physical Properties Analysis

The physical properties of compounds like 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. The crystal structures of related compounds, such as 4-(oxiran-2-ylmethoxy) benzoic acid, provide insight into the compound's stability and interactions, which are essential for its applications in different scientific domains (Obreza & Perdih, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's potential applications. Studies on similar molecules, such as the synthesis and antimicrobial activity of some 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives, highlight the importance of understanding these properties for developing new compounds with desired activities (Turan-Zitouni et al., 2007).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Practical Synthesis of Key Intermediates : A practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various compounds, demonstrates the ongoing development of efficient synthetic routes for complex molecules (Qiu et al., 2009). This approach underscores the importance of finding scalable and cost-effective synthetic methodologies that could be applicable to the synthesis of complex molecules like 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid.

Biological Activities and Applications

  • Benzothiazole Compounds : The review of benzothiazole compounds and their complexes highlights the chemical versatility and broad range of biological activities, including spectroscopic properties and electrochemical activity (Boča et al., 2011). This suggests that structurally related compounds, such as benzodiazoles, could also possess significant biological and chemical utility.

  • Antioxidant Capacity and Reaction Pathways : A review focusing on the ABTS/PP decolorization assay provides insights into the antioxidant capacity of compounds and their reaction pathways (Ilyasov et al., 2020). Understanding these mechanisms is crucial for the development of new compounds with potential antioxidant applications.

Potential Applications and Considerations

  • Pervaporation Separation Techniques : The use of pervaporation for the separation of water-acetic acid mixtures highlights the importance of membrane processes in industrial applications (Aminabhavi & Toti, 2003). This could be relevant for the purification or separation processes involving complex organic compounds.

  • Advanced Oxidation Processes : A review on the degradation of compounds by advanced oxidation processes emphasizes the role of these methods in breaking down recalcitrant compounds in the environment (Qutob et al., 2022). Such processes might be applicable in studying the environmental stability and degradation pathways of specific organic compounds.

properties

IUPAC Name

2-[7-fluoro-2-(oxan-4-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c15-10-2-1-3-11-13(10)17(8-12(18)19)14(16-11)9-4-6-20-7-5-9/h1-3,9H,4-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDFWSNLVJDTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC3=C(N2CC(=O)O)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.